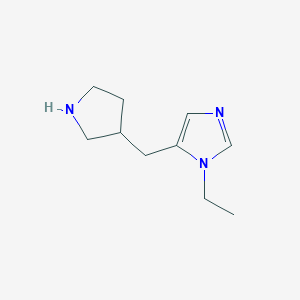
1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole is a heterocyclic compound that features both imidazole and pyrrolidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole intermediate.
Ethylation: The final step involves the ethylation of the imidazole ring to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 1-Methyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
- 1-Propyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
- 1-Butyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole
Comparison: 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction profiles with molecular targets.
生物活性
1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
where the specific values of x, y, and z correspond to the molecular formula derived from its structure.
Pharmacological Properties
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| 1-Ethyl-4-methyl-5-nitro-1H-imidazole | E. coli | 0.0039 - 0.025 mg/mL |
| Hybrid Compound (Imidazole/Thiadiazole) | H. pylori | 8 µg/disc |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The imidazole ring is known for its ability to form hydrogen bonds, which can disrupt cellular processes in pathogens . Furthermore, the compound's pyrrolidine moiety may enhance its lipophilicity, facilitating better membrane penetration and bioavailability .
Case Studies
Several studies have explored the biological activity of related imidazole compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against S. aureus. The results demonstrated that compounds with a pyrrolidine substitution exhibited enhanced antibacterial activity compared to those without .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of imidazole derivatives in a carrageenan-induced edema model in mice. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs .
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
1-ethyl-5-(pyrrolidin-3-ylmethyl)imidazole |
InChI |
InChI=1S/C10H17N3/c1-2-13-8-12-7-10(13)5-9-3-4-11-6-9/h7-9,11H,2-6H2,1H3 |
InChIキー |
UCLYTZFMPGPQAY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















